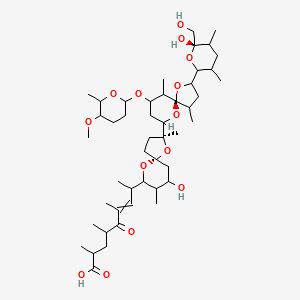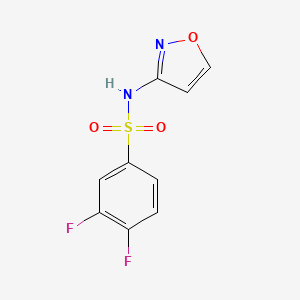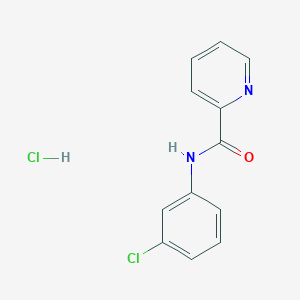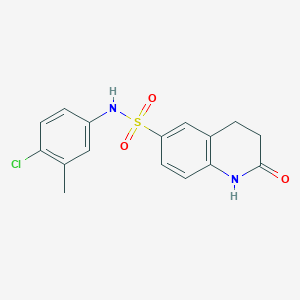
3-Benzyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML109-Analog ist ein potenter und vollständiger Agonist des Thyreotropinrezeptors (TSHR). Es ist eine niedermolekulare Verbindung, die als selektiver und oral verfügbarer Agonist für TSHR identifiziert wurde. Diese Verbindung hat wichtige Auswirkungen auf das Studium von Schilddrüsen- und extraschilddrüsengewebe, was sie zu einem wertvollen pharmakologischen Werkzeug für die wissenschaftliche Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ML109-Analog umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion. Die detaillierte Synthese und die Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Herstellern gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung einer Aminalfunktion beinhaltet, die hydrolyseempfindlich ist und anderen Abbaumechanismen unterliegt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für ML109-Analog werden aus geschützten Gründen nicht allgemein bekannt gegeben. Die Verbindung wird in der Regel in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Lagerbedingungen für die Verbindung beinhalten die Aufbewahrung in Pulverform bei -20 °C für bis zu drei Jahre oder in Lösungsmittel bei -80 °C für bis zu zwei Jahre .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML109 Analog involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of an aminal functional group, which is subject to hydrolysis and other degradation mechanisms .
Industrial Production Methods
Industrial production methods for ML109 Analog are not widely disclosed due to proprietary reasons. The compound is usually produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The storage conditions for the compound include keeping it in powder form at -20°C for up to three years or in solvent at -80°C for up to two years .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML109-Analog unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Aminalfunktion in ML109-Analog ist besonders unter sauren Bedingungen hydrolyseempfindlich.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser und saure Bedingungen werden häufig verwendet, um die Hydrolyse der Aminalgruppe zu induzieren.
Stabilität: Die Verbindung ist bei neutralen und basischen Bedingungen stabil, mit einer Halbwertszeit von etwa 16 Stunden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei der Hydrolyse von ML109-Analog gebildet werden, umfassen die Abbauprodukte der Aminalfunktion. Diese Produkte sind in der Regel weniger aktiv oder inaktiv im Vergleich zur Stammverbindung .
Wissenschaftliche Forschungsanwendungen
ML109-Analog hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Biologie des Thyreotropinrezeptors in Schilddrüsen- und extraschilddrüsengewebe zu untersuchen.
Biologie: Hilft beim Verständnis der Aktivierungsmechanismen des Thyreotropinrezeptors und seiner Rolle bei Schilddrüsenerkrankungen.
Medizin: Potenzielle Anwendungen bei der Untersuchung von Schilddrüsenstörungen wie Morbus Basedow und Hypothyreose.
Industrie: Wird bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf den Thyreotropinrezeptor abzielen
Wirkmechanismus
ML109-Analog übt seine Wirkung aus, indem es als vollständiger Agonist des Thyreotropinrezeptors wirkt. Es bindet an den Rezeptor und aktiviert ihn, was zur Synthese von Schilddrüsenhormonen führt. Die Aktivierung des Thyreotropinrezeptors beinhaltet die Interaktion der extrazellulären Domäne mit der Transmembrandomäne, vermittelt durch ein konserviertes zehn-Residuen-Fragment aus der Scharnier-C-terminalen Schleife .
Wirkmechanismus
ML109 Analog exerts its effects by acting as a full agonist of the thyroid stimulating hormone receptor. It binds to the receptor and activates it, leading to the synthesis of thyroid hormones. The activation of thyroid stimulating hormone receptor involves the interaction of the extracellular domain with the transmembrane domain, mediated by a conserved ten-residue fragment from the hinge C-terminal loop .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NCGC00229600: Ein allosterischer inverser Agonist des Thyreotropinrezeptors, der bei der Untersuchung von Morbus Basedow eingesetzt wird.
VA-K-14-Hydrochlorid: Ein selektiver Antagonist des Thyreotropinrezeptors, der die Stimulation durch Serum und monoklonale Antikörper von Patienten mit Morbus Basedow hemmt.
Einzigartigkeit
ML109-Analog ist einzigartig in seiner Fähigkeit, als vollständiger Agonist des Thyreotropinrezeptors mit hoher Selektivität und oraler Verfügbarkeit zu wirken. Im Gegensatz zu anderen Verbindungen, die als Antagonisten oder inverse Agonisten wirken können, aktiviert ML109-Analog den Rezeptor vollständig, was es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptorbiologie und potenzieller therapeutischer Anwendungen macht .
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-benzyl-2-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O2/c1-26-18-11-7-10-17(14-18)21-23-20-13-6-5-12-19(20)22(25)24(21)15-16-8-3-2-4-9-16/h2-14,21,23H,15H2,1H3 |
InChI-Schlüssel |
QJNJXXQOYUYPMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Löslichkeit |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)
![methyl (2S)-1-[8-[[3-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768652.png)

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10768661.png)
![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B10768665.png)
![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)
![Calcium;2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate](/img/structure/B10768695.png)


![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)
![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)
